
Sulfo-Cy5-Mal (potassium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfo-Cy5-Mal (potassium) is a fluorescent dye widely used in scientific research for labeling proteins. This compound is known for its high water solubility and ability to form stable conjugates with thiol groups in proteins, making it an essential tool in various biological and chemical studies .
准备方法
Synthetic Routes and Reaction Conditions
Sulfo-Cy5-Mal (potassium) is synthesized through a series of chemical reactions involving the introduction of sulfonate and maleimide groups to the cyanine dye core. The synthesis typically involves the following steps:
Formation of Cyanine Dye Core: The core structure of the cyanine dye is synthesized through a condensation reaction between a quaternary ammonium salt and a heterocyclic compound.
Introduction of Sulfonate Groups: Sulfonate groups are introduced to enhance water solubility. This is achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of Maleimide Group: The maleimide group is introduced to the dye core through a reaction with maleic anhydride, forming a stable maleimide derivative.
Industrial Production Methods
Industrial production of Sulfo-Cy5-Mal (potassium) involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in large batches and purified through techniques like recrystallization and chromatography .
化学反应分析
Types of Reactions
Sulfo-Cy5-Mal (potassium) primarily undergoes substitution reactions, particularly with thiol groups in proteins. The maleimide group reacts specifically with thiol groups to form stable thioether bonds. This reaction is highly selective and occurs under mild conditions, making it suitable for labeling sensitive biological molecules .
Common Reagents and Conditions
Reagents: Common reagents used in the reactions involving Sulfo-Cy5-Mal (potassium) include thiol-containing compounds, buffers (e.g., phosphate-buffered saline), and reducing agents (e.g., dithiothreitol).
Conditions: The reactions are typically carried out at physiological pH (7.0-7.4) and room temperature.
Major Products
The major product formed from the reaction of Sulfo-Cy5-Mal (potassium) with thiol groups is a stable thioether conjugate. This conjugate retains the fluorescent properties of the dye, allowing for easy detection and analysis .
科学研究应用
Sulfo-Cy5-Mal (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and tracking within cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools for quality control and environmental monitoring .
作用机制
The mechanism of action of Sulfo-Cy5-Mal (potassium) involves its ability to form covalent bonds with thiol groups in proteins. The maleimide group reacts with the thiol group to form a stable thioether bond, effectively labeling the protein with the fluorescent dye. This allows for the visualization and tracking of the labeled proteins in various biological and chemical assays .
相似化合物的比较
Similar Compounds
Sulfo-Cy3-Mal: Another fluorescent dye with similar properties but different excitation and emission wavelengths.
Sulfo-Cy7-Mal: A dye with longer wavelength emission, suitable for deep tissue imaging.
Alexa Fluor 647: A widely used fluorescent dye with similar applications but different chemical structure
Uniqueness
Sulfo-Cy5-Mal (potassium) is unique due to its high water solubility and specific reactivity with thiol groups. Its near-infrared fluorescence makes it particularly suitable for in vivo imaging and applications requiring deep tissue penetration .
属性
分子式 |
C38H43KN4O9S2 |
|---|---|
分子量 |
803.0 g/mol |
IUPAC 名称 |
potassium;(2E)-1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C38H44N4O9S2.K/c1-37(2)28-24-26(52(46,47)48)15-17-30(28)40(5)32(37)12-8-6-9-13-33-38(3,4)29-25-27(53(49,50)51)16-18-31(29)41(33)22-11-7-10-14-34(43)39-21-23-42-35(44)19-20-36(42)45;/h6,8-9,12-13,15-20,24-25H,7,10-11,14,21-23H2,1-5H3,(H2-,39,43,46,47,48,49,50,51);/q;+1/p-1 |
InChI 键 |
KKALABHIZQXGRJ-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
规范 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)
![4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12395323.png)
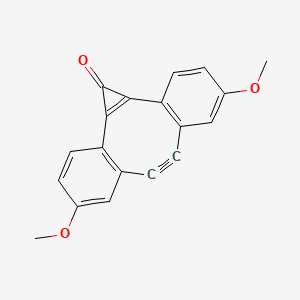
![(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12395342.png)
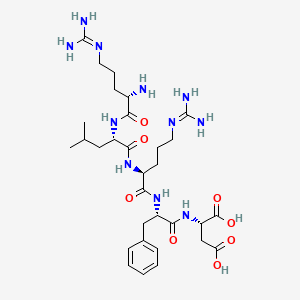
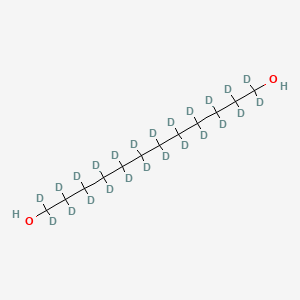
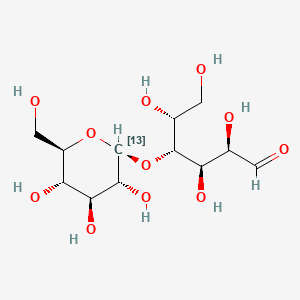
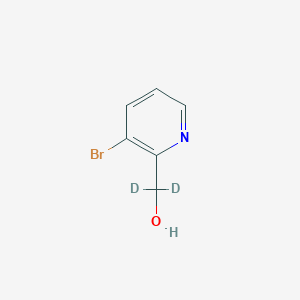
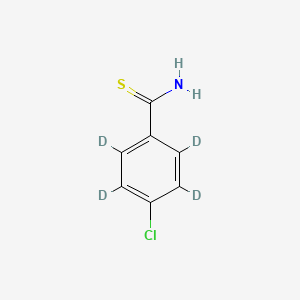
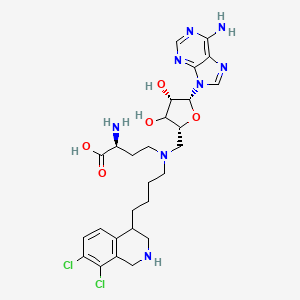
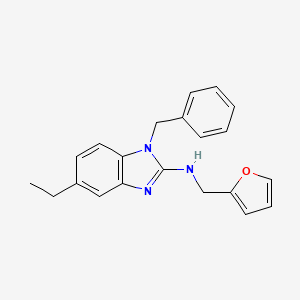
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)


